molecular formula C18H11FN2O5 B11637793 (5Z)-1-(1,3-benzodioxol-5-yl)-5-(4-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-1-(1,3-benzodioxol-5-yl)-5-(4-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11637793
M. Wt: 354.3 g/mol
InChI Key: WFJYQSWAJYUBHJ-QPEQYQDCSA-N
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Description

The compound (5Z)-1-(1,3-benzodioxol-5-yl)-5-(4-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic molecule characterized by a complex structure that includes a benzodioxole ring, a fluorobenzylidene group, and a pyrimidine trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(1,3-benzodioxol-5-yl)-5-(4-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process:

    Formation of the Benzodioxole Ring: The initial step involves the synthesis of the 1,3-benzodioxole ring, which can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Pyrimidine Trione Core: The pyrimidine trione core is synthesized by reacting barbituric acid with appropriate aldehydes or ketones under basic conditions.

    Introduction of the Fluorobenzylidene Group: The final step involves the condensation of the synthesized pyrimidine trione with 4-fluorobenzaldehyde in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the fluorobenzylidene group, converting it to a fluorobenzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atom, which can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Fluorobenzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent. Research is ongoing to determine its efficacy and safety in these roles.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5Z)-1-(1,3-benzodioxol-5-yl)-5-(4-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring and fluorobenzylidene group are likely to play key roles in binding to these targets, while the pyrimidine trione core may be involved in the compound’s overall stability and reactivity. Specific pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-1-(1,3-benzodioxol-5-yl)-5-benzylidenepyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but lacks the fluorine atom.

    (5Z)-1-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure with a chlorine atom instead of fluorine.

    (5Z)-1-(1,3-benzodioxol-5-yl)-5-(4-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (5Z)-1-(1,3-benzodioxol-5-yl)-5-(4-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione imparts unique properties such as increased lipophilicity and potential for stronger interactions with biological targets due to the electronegativity of fluorine. This makes it distinct from its analogs and potentially more effective in certain applications.

Properties

Molecular Formula

C18H11FN2O5

Molecular Weight

354.3 g/mol

IUPAC Name

(5Z)-1-(1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H11FN2O5/c19-11-3-1-10(2-4-11)7-13-16(22)20-18(24)21(17(13)23)12-5-6-14-15(8-12)26-9-25-14/h1-8H,9H2,(H,20,22,24)/b13-7-

InChI Key

WFJYQSWAJYUBHJ-QPEQYQDCSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C\C4=CC=C(C=C4)F)/C(=O)NC3=O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CC=C(C=C4)F)C(=O)NC3=O

Origin of Product

United States

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